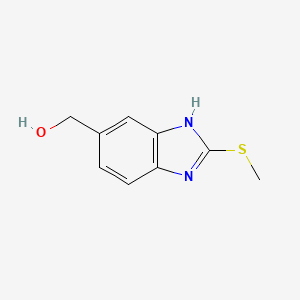

1H-Benzimidazole-6-methanol, 2-(methylthio)-

Description

1H-Benzimidazole-6-methanol, 2-(methylthio)- is a benzimidazole derivative characterized by a methanol (-CH2OH) substituent at position 6 and a methylthio (-SCH3) group at position 2.

Properties

IUPAC Name |

(2-methylsulfanyl-3H-benzimidazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-13-9-10-7-3-2-6(5-12)4-8(7)11-9/h2-4,12H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOSJRUOPQALPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(N1)C=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022158-49-1 | |

| Record name | [2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-6-methanol, 2-(methylthio)- typically involves the reaction of 2-mercaptobenzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the benzimidazole ring and the thiol group, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-6-methanol, 2-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 1H-benzimidazole derivatives is crucial for developing compounds with enhanced biological activities. Recent studies have highlighted various synthetic routes that involve the modification of the benzimidazole scaffold. For instance, a series of 1-methyl-2-(methylthio)-1H-benzimidazole derivatives were synthesized through N- and S-methylation processes, leading to compounds that exhibited significant antibacterial and antifungal properties .

Table 1: Synthetic Routes for 1H-Benzimidazole Derivatives

Antibacterial Activity

Compounds derived from 1H-benzimidazole-6-methanol, 2-(methylthio)- have shown promising antibacterial properties. For example, certain derivatives demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) indicating strong antibacterial activity . The introduction of thiomethyl groups has been linked to enhanced interaction with bacterial cell membranes.

Antifungal Properties

In addition to antibacterial effects, several derivatives have been assessed for antifungal activity. Compounds containing the benzimidazole ring system exhibited significant activity against various fungal strains, suggesting their potential as antifungal agents .

Anticancer Potential

Recent research has also focused on the anticancer properties of benzimidazole derivatives. A series of metal complexes derived from benzimidazole have been evaluated for their cytotoxic effects against cancer cell lines, showing promising results in inhibiting tumor growth . Some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents in cancer treatment.

Case Studies

- Antitubercular Activity : A study synthesized a series of 2-(benzylthio)-1H-benzimidazoles that were evaluated as inhibitors of Mycobacterium tuberculosis. The lead compounds showed MIC values as low as 3.8 µM against multidrug-resistant strains, highlighting their potential for developing new anti-tuberculosis therapies .

- Anti-inflammatory Effects : Benzimidazole derivatives were also tested for anti-inflammatory activities, with some compounds exhibiting significant inhibition of inflammatory markers such as COX-2 and TNF-α in vitro . This suggests that these compounds may serve dual roles in treating infections and inflammation.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-methanol, 2-(methylthio)- involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis.

Corrosion Inhibition: It forms a protective film on metal surfaces, preventing oxidation and corrosion.

Comparison with Similar Compounds

Substituent Positions and Functional Groups

The position and nature of substituents critically influence benzimidazole properties:

- 1H-Benzimidazole-6-methanol, 2-(methylthio)-: Position 6: Methanol (-CH2OH) increases polarity and hydrogen-bonding capacity. Position 2: Methylthio (-SCH3) provides moderate electron-donating effects, stabilizing the aromatic system.

- 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole (3a) : Position 1: Methyl (-CH3) reduces steric hindrance compared to bulkier groups. Position 2: Methylthio (-SCH3) aligns with the target compound, suggesting similar electronic effects. Lacks the hydrophilic methanol group, likely reducing aqueous solubility.

- 1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile (6) : Position 1: Benzyl (-CH2C6H5) introduces steric bulk and lipophilicity. Position 5: Carbonitrile (-CN) is electron-withdrawing, altering ring electronics compared to methanol.

Physicochemical Properties

- 1H-Benzimidazole-6-methanol, 2-(methylthio)-: Predicted higher water solubility due to the methanol group. Potential for intramolecular hydrogen bonding between -OH and the imidazole nitrogen.

- 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole (3a): Crystallizes from ethanol , indicating moderate polarity. Methyl groups at positions 1 and 2 enhance lipophilicity.

1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile (6) :

- Purified as a brown oil , suggesting low crystallinity and high lipophilicity due to benzyl and nitrile groups.

Biological Activity

1H-Benzimidazole-6-methanol, 2-(methylthio)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The structure of benzimidazole allows for various substitutions that can enhance biological activity. The compound in focus, 1H-Benzimidazole-6-methanol, 2-(methylthio)-, is part of this extensive family and exhibits significant therapeutic potential.

The biological activity of 1H-Benzimidazole-6-methanol, 2-(methylthio)- is largely attributed to its interaction with various biological targets:

- Kinase Inhibition : It has been noted that compounds within the benzimidazole family often act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, certain benzimidazole derivatives have shown inhibitory effects on the V600EBRAF kinase, which is implicated in several cancers .

- Antimicrobial Activity : The compound displays promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting bacterial growth at specific minimum inhibitory concentrations (MIC) compared to standard antibiotics .

Biological Activity Data

The following table summarizes key biological activities associated with 1H-Benzimidazole-6-methanol, 2-(methylthio)- and related compounds:

Case Studies and Research Findings

- Anticancer Properties : Research has indicated that benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the anticancer effects of several benzimidazole analogues and found that compounds with specific substitutions showed enhanced activity against breast and lung cancer cells .

- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial activity of different benzimidazole derivatives, 1H-Benzimidazole-6-methanol, 2-(methylthio)- was found to have notable effects against both Gram-positive and Gram-negative bacteria. The compound's structure was optimized to enhance its binding affinity to bacterial targets .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at the methylthio position significantly influence the biological activity of benzimidazole derivatives. Compounds with electron-donating groups showed increased potency against various pathogens compared to their electron-withdrawing counterparts .

Q & A

Q. What are the standard synthetic routes for 1H-benzimidazole-6-methanol, 2-(methylthio)-, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of substituted benzene-1,2-diamines with carboxylic acid derivatives. For example, polyphosphoric acid (PPA) is used as a cyclizing agent under reflux to form the benzimidazole core . To introduce the methylthio group, thiolation reagents like Lawesson’s reagent or methyl disulfide may be employed. In Yadav et al. (2017), 2-(methylthio) groups were incorporated via nucleophilic substitution at the 2-position of benzimidazole using methylthiolate salts . Key variables affecting yield include:

Q. How is 1H-benzimidazole-6-methanol, 2-(methylthio)- characterized structurally?

- Methodological Answer : Structural confirmation relies on multi-spectral analysis:

- NMR : -NMR detects methanol (-CHOH) protons at δ ~4.5–5.0 ppm, while methylthio (-SCH) appears as a singlet at δ ~2.5 ppm .

- ESI-MS : Accurate mass spectrometry (e.g., m/z 235.05 for CHNOS) confirms molecular ion peaks .

- FTIR : Broad O-H stretches (~3200–3500 cm) and C-S vibrations (~650 cm) validate functional groups .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

- Methodological Answer :

- Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with IC values calculated .

- Antimicrobial screening : Disk diffusion or microdilution methods for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- DNA interaction studies : UV-Vis titration or ethidium bromide displacement assays to assess intercalation or groove binding .

Advanced Research Questions

Q. How do substitutions at the 6-methanol position affect the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Hydrophilicity : Methanol groups enhance solubility but reduce membrane permeability. Acetylation (-OAc) or alkylation (-OR) can balance this .

- Antiparasitic activity : 2-(Methylthio) derivatives show selective giardicidal activity (IC < 5 μM) due to thioether-mediated redox interference .

- Anticancer potency : Fluorine or nitro substituents at the 5-position improve cytotoxicity (e.g., IC = 8.2 μM in MCF-7 vs. 23.4 μM for unsubstituted analogs) .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?

- Methodological Answer : Discrepancies arise from:

- Assay conditions : Serum content, incubation time, and cell passage number affect results. Standardize protocols per CLSI guidelines .

- Impurity profiles : HPLC purity >95% (e.g., C18 column, acetonitrile/water gradient) ensures reproducibility .

- Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and validate via STR profiling .

Q. How can computational methods optimize the design of derivatives targeting specific enzymes?

- Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase, DNA topoisomerase II). Key residues (e.g., EGFR’s Leu788, Met793) form hydrophobic contacts with the benzimidazole core .

- QSAR models : MLR or CoMFA correlate logP, polar surface area, and IC. For example, a QSAR model for antiprotozoal activity showed R = 0.89 with electronic parameters (HOMO/LUMO) .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for studying its pharmacokinetic (PK) properties?

- Methodological Answer :

- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH regeneration system) with LC-MS/MS quantification of parent compound depletion .

- CYP inhibition : Fluorescent-based assays (e.g., CYP3A4 inhibition >50% at 10 μM suggests drug-drug interaction risks) .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction (% unbound) .

Q. How to analyze DNA-binding mechanisms using spectroscopic techniques?

- Methodological Answer :

- UV-Vis titration : Hypochromic shifts (~260 nm) and Scatchard plots determine binding constants (K ~10–10 M) .

- Circular dichroism (CD) : Changes in B-DNA’s positive band (275 nm) indicate intercalation or minor groove binding .

- Fluorescence quenching : Stern-Volmer plots quantify quenching constants (K) using ethidium bromide as a probe .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.